An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dimethylquinazoline
An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dimethylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of 4,5-dimethylquinazoline. The synthesis is based on the well-established Niementowski reaction, a versatile method for the preparation of quinazoline derivatives. This document outlines the experimental protocol, predicted analytical data, and key structural information to aid researchers in the synthesis and identification of this compound.
Synthesis of 4,5-Dimethylquinazoline
The synthesis of 4,5-dimethylquinazoline can be achieved through the cyclocondensation of 2-amino-3,6-dimethylbenzoic acid with formamide. This reaction follows the principles of the Niementowski quinazoline synthesis, which is a widely used method for constructing the quinazoline core.[1][2] The reaction involves heating the substituted anthranilic acid with an amide, in this case, formamide, which also serves as the source of the C2 carbon of the quinazoline ring.[3][4]
Experimental Protocol: Niementowski Synthesis of 4,5-Dimethylquinazoline
Materials:
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2-amino-3,6-dimethylbenzoic acid
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Formamide
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Dowtherm A (or other high-boiling point solvent)
-
Sodium hydroxide (NaOH) solution (10%)
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Dichloromethane (CH2Cl2)
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Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-amino-3,6-dimethylbenzoic acid (1.0 eq) and formamide (10 eq) is prepared.
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Dowtherm A is added as a solvent to facilitate heat transfer and maintain a consistent reaction temperature.
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The reaction mixture is heated to 180-200°C and refluxed for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
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The mixture is then poured into a 10% aqueous sodium hydroxide solution to neutralize any remaining acid and precipitate the crude product.
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The precipitate is collected by filtration, washed with cold water, and dried.
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The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
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Fractions containing the desired product are combined, and the solvent is removed under reduced pressure to yield pure 4,5-dimethylquinazoline.
Characterization of 4,5-Dimethylquinazoline
The structure of the synthesized 4,5-dimethylquinazoline can be confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 4,5-dimethylquinazoline are summarized below.
Table 1: Predicted ¹H NMR Spectral Data for 4,5-Dimethylquinazoline
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | 9.1 - 9.3 | s |
| H6 | 7.6 - 7.8 | d |
| H7 | 7.4 - 7.6 | t |
| H8 | 7.7 - 7.9 | d |
| 4-CH₃ | 2.6 - 2.8 | s |
| 5-CH₃ | 2.5 - 2.7 | s |
Table 2: Predicted ¹³C NMR Spectral Data for 4,5-Dimethylquinazoline
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 155 - 157 |
| C4 | 160 - 162 |
| C4a | 120 - 122 |
| C5 | 135 - 137 |
| C6 | 126 - 128 |
| C7 | 128 - 130 |
| C8 | 125 - 127 |
| C8a | 150 - 152 |
| 4-CH₃ | 20 - 22 |
| 5-CH₃ | 18 - 20 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption peaks for the quinazoline ring are expected in the fingerprint region.[5]
Table 3: Predicted IR Spectral Data for 4,5-Dimethylquinazoline
| Wavenumber (cm⁻¹) | Vibration |
| 3050 - 3100 | Aromatic C-H stretch |
| 2920 - 2980 | Aliphatic C-H stretch (methyl) |
| 1610 - 1630 | C=N stretch |
| 1560 - 1580 | C=C aromatic ring stretch |
| 1450 - 1500 | C=C aromatic ring stretch |
| 800 - 850 | C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 4,5-dimethylquinazoline, the molecular ion peak would be expected at m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the quinazoline ring.[6][7]
Table 4: Predicted Mass Spectrometry Data for 4,5-Dimethylquinazoline
| m/z | Interpretation |
| [M]⁺ | Molecular ion |
| [M-15]⁺ | Loss of a methyl group (CH₃) |
| [M-27]⁺ | Loss of HCN |
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the synthetic pathway and the logical workflow for the characterization of 4,5-dimethylquinazoline.
References
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 3. generis-publishing.com [generis-publishing.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline [webbook.nist.gov]
- 6. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
